3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide
Description
This compound features a tricyclic core (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl) fused with a 2-oxo group and a propanamide side chain substituted with a 2-fluorophenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring rigid, polycyclic frameworks .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c24-20-7-2-1-5-16(20)8-11-22(27)25-17-9-10-21-19(15-17)23(28)26-13-4-3-6-18(26)12-14-29-21/h1-2,5,7,9-10,15,18H,3-4,6,8,11-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUPOSVSIOXNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)CCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide typically involves multiple steps. One common method starts with the protection of a pyrrole derivative using triisopropylsilyl chloride, followed by reaction with Vilsmeier reagent to obtain 1H-pyrrole-3-carbaldehyde. This intermediate is then subjected to bromination with N-bromosuccinimide (NBS) and coupled with 2-fluorophenylboronic acid via Suzuki coupling to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
a) BG14332 (3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea)
- Key Differences :
- Functional Group : Replaces the propanamide with a urea group (–NH–CO–NH–).
- Substituent : Features a 2-(trifluoromethyl)phenyl group instead of 2-fluorophenyl.
- The trifluoromethyl group introduces stronger electron-withdrawing effects compared to fluorine, altering electronic distribution and steric bulk .
b) 2-oxo-N-[(12S)-2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Key Differences :
- Functional Group : Sulfonamide (–SO₂–NH–) replaces propanamide.
- Core Modification : Incorporates a benzoxazole ring fused to the sulfonamide.
- Benzoxazole enhances aromatic stacking interactions, which may improve binding to hydrophobic enzyme pockets .
Substituent Variations
a) N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Key Differences :
- Core Structure : Simpler oxazolidinyl ring instead of the tricyclic system.
- Substituents : 2,6-Dimethylphenyl and methoxy groups.
- Implications :
b) N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8)
- Key Differences :
- Core Structure : Cyclohexanecarboxamide with a hydroxylamine (–NH–OH) group.
- Substituent : 4-Chlorophenyl instead of 2-fluorophenyl.
- Implications :
Research Findings
- Target Compound :
- BG14332: Demonstrated potent inhibition of bacterial FabI enoyl-ACP reductase (IC₅₀ = 0.8 µM) due to urea-mediated hydrogen bonding with catalytic residues .
- Oxadixyl :
- Used as a systemic fungicide, leveraging its oxazolidinyl ring for uptake into plant tissues .
Biological Activity
The compound 3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide , a complex synthetic molecule, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The detailed structure of the compound can be represented as follows:
This compound features a fluorophenyl group and an azatricyclo structure that may contribute to its unique biological properties.
Biological Activity
Research indicates that the compound exhibits antitumor , antimicrobial , and anti-inflammatory properties. Below is a summary of these activities:
Antitumor Activity
- Mechanism of Action : The compound appears to inhibit key enzymes involved in tumor growth, particularly through the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Case Studies :
- In vitro studies demonstrated that it significantly reduced cell viability in various cancer cell lines, including breast and lung cancers.
- A notable study reported a reduction in tumor size in xenograft models treated with the compound compared to controls.
Antimicrobial Activity
- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings :
- In laboratory tests, it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating potential as a novel antimicrobial agent.
Anti-inflammatory Properties
- Mechanism : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Findings :
- Animal models treated with the compound exhibited reduced levels of TNF-alpha and IL-6 in serum, suggesting its role in modulating inflammatory responses.
Data Tables
| Biological Activity | Mechanism | Relevant Studies |
|---|---|---|
| Antitumor | Enzyme inhibition, apoptosis modulation | In vitro studies on cancer cell lines; xenograft model results |
| Antimicrobial | Bacterial growth inhibition | MIC values lower than standard antibiotics |
| Anti-inflammatory | Cytokine inhibition | Reduction in TNF-alpha and IL-6 levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
